molecular formula C5H7N3O B2679707 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine CAS No. 1512258-62-6

2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine

Cat. No.: B2679707
CAS No.: 1512258-62-6
M. Wt: 125.131
InChI Key: CXAXTMNEDQEGKY-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It is used in pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1COC2=CC(=NN21)N .

Scientific Research Applications

Synthesis and Antibacterial Activity

Multicomponent reactions involving 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine precursors have led to the creation of novel heterocyclic scaffolds. For instance, Frolova et al. (2011) discovered a multicomponent synthesis pathway for 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, revealing notable antibacterial activities for selected heterocyclic products. This synthesis demonstrates the versatility of this compound derivatives in generating biologically active compounds (Frolova et al., 2011).

Facile Synthesis of Heterocyclic Derivatives

Ibrahim et al. (2011) reported on the facile synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions, highlighting the potential of this compound in creating diverse heterocyclic derivatives with potential application in drug discovery and material science (Ibrahim et al., 2011).

Modification of Polymers for Medical Applications

Aly and El-Mohdy (2015) explored the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including this compound derivatives. The modified polymers exhibited increased thermal stability and promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Organocatalytic Asymmetric Synthesis

The organocatalytic asymmetric synthesis of biologically active heterocycles, including 4H,5H-pyrano[2,3-c]pyrazoles, has been developed, showcasing the applicability of this compound derivatives in obtaining compounds with very good yields and excellent enantioselectivities (Enders et al., 2012).

Heterocyclic Dye-Forming Couplers

Shimada et al. (2006) synthesized a novel heterocyclic magenta dye-forming coupler based on the this compound framework, demonstrating its utility in color photography through innovative synthetic methods. This work highlights the compound's role in the development of new materials for photographic applications (Shimada et al., 2006).

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-3-5-8(7-4)1-2-9-5/h3H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAXTMNEDQEGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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